2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a pyridinyl group, and a thiazolyl group connected through an acetamide linkage. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Coupling with Pyridine: The synthesized thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the coupled product with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic, optical, or catalytic properties.
Biological Studies: Researchers use the compound to study its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in inflammatory pathways can result in anti-inflammatory effects, while its binding to DNA or proteins can lead to anticancer activity. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)ethanamide: This compound has a similar structure but with an ethanamide linkage instead of an acetamide linkage, which may result in different reactivity and biological activity.
2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide: This compound has a propionamide linkage, which can affect its chemical properties and interactions with biological targets.
2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide: The butanamide linkage in this compound may lead to differences in solubility, stability, and biological activity compared to the acetamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-6-7-14(13(2)9-12)10-17(22)21-18-20-16(11-23-18)15-5-3-4-8-19-15/h3-9,11H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSGGMYPYYHOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.